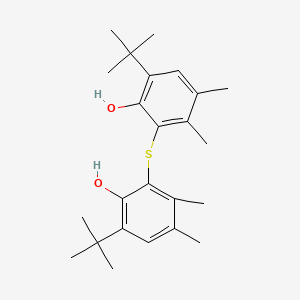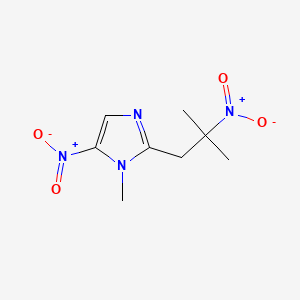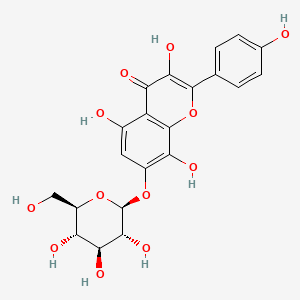
Herbacitrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herbacitrin is a flavonol glucoside found in various plants, including the spores of horsetail (Equisetum arvense L.) and cotton flowers (Gossypium herbaceum). It has the chemical formula C21H20O12 and is known for its biological activities, including antioxidant, anticancer, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Herbacitrin can be synthesized through the glycosylation of herbacetin, a flavonol aglycone. The process involves the use of glucose donors and catalysts under controlled conditions to attach the glucose moiety to herbacetin .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:
Collection: Harvesting the plant material containing this compound.
Extraction: Using solvents like ethanol or methanol to extract this compound from the plant material.
Purification: Employing techniques such as column chromatography to purify the compound
Analyse Chemischer Reaktionen
Types of Reactions: Herbacitrin undergoes various chemical reactions, including:
Hydrolysis: Breaking down into herbacetin and glucose.
Oxidation: Conversion to p-hydroxy-benzoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Using oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Herbacetin and glucose.
Oxidation: p-Hydroxy-benzoic acid.
Wissenschaftliche Forschungsanwendungen
Herbacitrin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.
Biology: Investigated for its effects on cell growth and differentiation.
Medicine: Studied for its potential anticancer, antiviral, and antioxidant properties
Industry: Utilized in the development of natural antioxidants and preservatives.
Wirkmechanismus
Herbacitrin exerts its effects through various mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anticancer Activity: Inhibits cell proliferation and induces apoptosis in cancer cells.
Antiviral Activity: Inhibits HIV-1 reverse transcriptase and integrase, preventing viral replication
Vergleich Mit ähnlichen Verbindungen
Quercetin: Known for its potent antioxidant and anti-inflammatory properties.
Myricetin: Exhibits strong anticancer and antiviral activities.
Kaempferol: Effective against various cancers and cardiovascular diseases.
Herbacitrin’s unique structure and diverse biological activities make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
35815-07-7 |
|---|---|
Molekularformel |
C21H20O12 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-11-13(25)16(28)18(30)21(32-11)31-10-5-9(24)12-15(27)17(29)19(33-20(12)14(10)26)7-1-3-8(23)4-2-7/h1-5,11,13,16,18,21-26,28-30H,6H2/t11-,13-,16+,18-,21-/m1/s1 |
InChI-Schlüssel |
RSPZVQZNRINVPE-ZGNDCXKCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
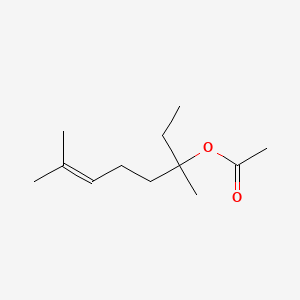
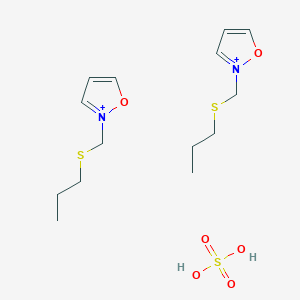
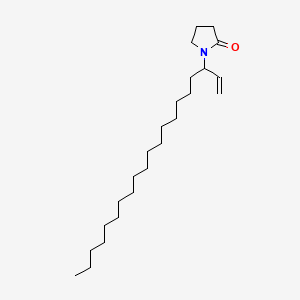
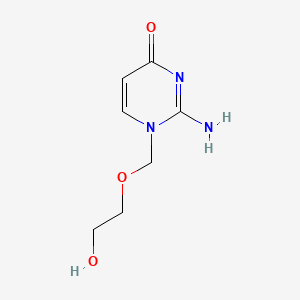
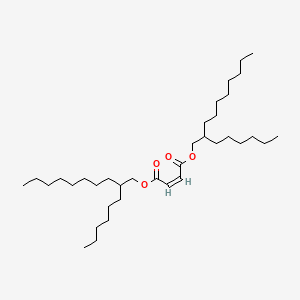
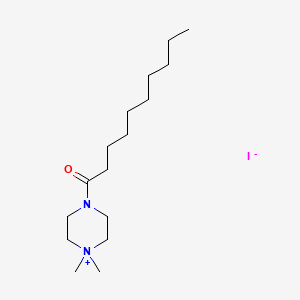
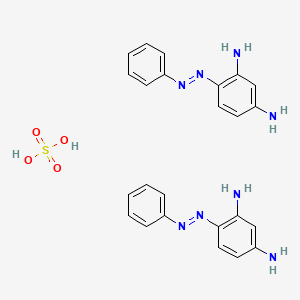


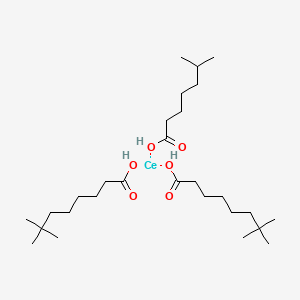
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
